(r)-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a fluorine and methyl substituent on the phenyl ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent to obtain the desired stereochemistry. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the desired enantiomer is obtained.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors. The fluorine substituent on the phenyl ring can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol
- ®-2-Amino-2-(2-bromo-3-methylphenyl)ethan-1-ol
- ®-2-Amino-2-(2-iodo-3-methylphenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol is unique due to the presence of the fluorine substituent. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to molecular targets. This makes ®-2-Amino-2-(2-fluoro-3-methylphenyl)ethan-1-ol a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-3-2-4-7(9(6)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
NDNGTXQETXWNCF-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CO)N)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)N)F |
Origin of Product |
United States |
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